Lymphocytic Choriomeningitis Virus Glycoprotein (GP) is a critical component of the Lymphocytic Choriomeningitis Virus, which belongs to the Arenaviridae family. The specific segment referred to as LCMV GP (61-80) corresponds to amino acids 61 through 80 of the glycoprotein. This peptide is significant in immunological studies due to its ability to stimulate CD4+ T-cell responses, making it a valuable target for vaccine development and therapeutic strategies against viral infections.
The LCMV GP (61-80) peptide is derived from the LCMV Armstrong strain, a well-studied variant of the virus. The sequence is cataloged under various databases, including the National Center for Biotechnology Information, with specific accession numbers for reference.
LCMV GP (61-80) is classified as a viral peptide and falls under the category of immunogenic peptides that are used in research to understand T-cell responses and develop vaccines.
The synthesis of LCMV GP (61-80) involves solid-phase peptide synthesis techniques. This method allows for the construction of peptides by sequentially adding amino acids to a growing chain attached to an insoluble resin. For LCMV GP (61-80), fifteen-mer peptides overlapping by ten or eleven amino acids were synthesized to cover the entire proteome of the LCMV Armstrong strain .
The synthesis typically requires:
The molecular structure of LCMV GP (61-80) consists of a specific sequence of amino acids that fold into a three-dimensional conformation essential for its function in immune recognition. The structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
LCMV GP (61-80) primarily participates in immune-related reactions, notably:
Quantitative assays such as enzyme-linked immunosorbent spot assays are commonly used to measure T-cell responses upon exposure to this peptide. Specific thresholds are established to determine positive reactivity based on spot-forming cell counts .
The mechanism of action for LCMV GP (61-80) involves several steps:
Studies have shown that specific mutations within the peptide can affect its binding affinity and, consequently, its ability to stimulate T-cells .
Relevant data regarding its chemical properties can be sourced from product specifications provided by manufacturers such as Anaspec and MedchemExpress .
LCMV GP (61-80) has several important applications in scientific research:
This peptide's ability to stimulate specific immune responses makes it a valuable tool in both basic research and clinical applications related to virology and immunology .
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5